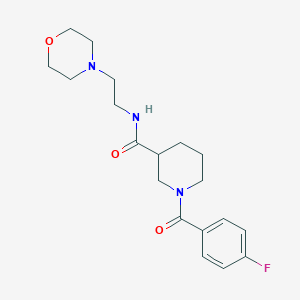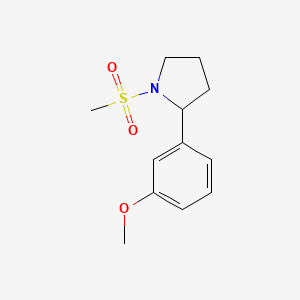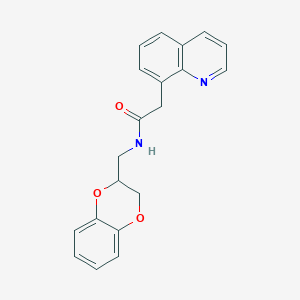
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is not fully understood, but it is believed to act by modulating various cellular pathways and signaling mechanisms. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to inhibit the activity of various enzymes involved in angiogenesis, such as matrix metalloproteinases and VEGF receptors. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to modulate the activity of dopamine and serotonin receptors, leading to anxiolytic and antipsychotic effects. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to inhibit the release of substance P and modulate the activity of nociceptors, leading to analgesic effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have anxiolytic and antipsychotic effects by modulating the levels of neurotransmitters such as dopamine and serotonin. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to have analgesic properties by inhibiting the release of substance P and modulating the activity of nociceptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer, antipsychotic, and analgesic properties, making it a promising compound for further research. However, one of the limitations of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Direcciones Futuras
There are several future directions for further research on 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X. One of the areas of research is the development of more efficient and cost-effective synthesis methods for 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X. Another area of research is the evaluation of the potential toxicity and side effects of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X in animal models and clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X and its potential therapeutic applications in various diseases and disorders.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X involves a series of chemical reactions, starting with the reaction of piperidine-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine. This results in the formation of 1-(4-fluorobenzoyl)-piperidine-3-carboxylic acid, which is then reacted with N-(2-morpholin-4-ylethyl) amine in the presence of a coupling agent, such as HATU or EDC, to yield 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer, antipsychotic, and analgesic properties. In cancer research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antipsychotic research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been shown to have anxiolytic and antipsychotic effects by modulating the levels of neurotransmitters such as dopamine and serotonin. In pain management research, 1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide X has been found to have analgesic properties by inhibiting the release of substance P and modulating the activity of nociceptors.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-17-5-3-15(4-6-17)19(25)23-8-1-2-16(14-23)18(24)21-7-9-22-10-12-26-13-11-22/h3-6,16H,1-2,7-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOSUACYIRJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethylpiperazin-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546276.png)
![1-[2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B7546286.png)
![N-cyclopropyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B7546293.png)
![3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546301.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7546302.png)
![3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)
![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)

